molecular formula C16H12N2 B116423 5-Phenyl-2,2'-bipyridine CAS No. 156972-80-4

5-Phenyl-2,2'-bipyridine

Cat. No.: B116423
CAS No.: 156972-80-4
M. Wt: 232.28 g/mol
InChI Key: OPPMNBYHIZCEGC-UHFFFAOYSA-N
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Description

5-Phenyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It is characterized by the presence of a phenyl group attached to the 5th position of the bipyridine structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. It is widely used in the synthesis of luminescent materials, catalysts, and sensors.

Scientific Research Applications

Luminescence and Anion Sensing

5-Phenyl-2,2'-bipyridine, as part of certain 2,2'-bipyridine-based molecules, plays a role in luminescence and anion sensing. Studies have found that these molecules, when complexed with metals like Pt(II), respond to fluoride ions in absorption and emission modes, demonstrating their potential as sensors (Sun & Wang, 2010).

Fungicidal Activity

This compound has exhibited strong preventative and curative fungicidal activities, particularly against wheat powdery mildew and wheat leaf rust. This suggests its potential application in agriculture for disease control (Kelly‐Basetti et al., 1995).

Photophysical Properties in Metal Complexes

This compound is also used in creating metal complexes with unique photophysical properties. For instance, iridium(III) cyclometalated complexes featuring this compound derivatives have been studied for their luminescence and redox behaviors, indicating potential applications in light-emitting devices and electrochemical sensors (Neve et al., 1999).

Fluorescent Probes

5-Aryl-2,2'-bipyridines, including this compound, have been synthesized for use as fluorescent probes. These compounds have shown pronounced bathochromic shifts in absorption and emission spectra, making them useful in various fluorescence-based applications (Shabunina et al., 2017).

Cation-Binding Studies

Gold(I) complexes utilizing phenyl-bipyridine derivatives, including this compound, have been examined for their cation-binding properties. These studies help in understanding the role of gold(I) in modulating luminescence characteristics upon binding to metal cations, potentially contributing to the development of new sensors and catalysts (Solovyev et al., 2018).

Mechanism of Action

The mechanism of action of 5-Phenyl-2,2’-bipyridine is related to its photophysical properties. It has been used in the creation of D–π–A push–pull fluorophores containing a unified 2,2’-bipyridine domain acceptor with terminal electron-donating carbazole/fluorene groups that exhibit good fluorescence performance .

Future Directions

Future research directions for 5-Phenyl-2,2’-bipyridine could involve further exploration of its photophysical properties and potential applications in fluorescence and other areas . Additionally, further studies on its synthesis and reactivity could lead to new derivatives and reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2,2’-bipyridine can be achieved through several methods. One common approach involves the use of aryne intermedi

Properties

IUPAC Name

5-phenyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-9-10-16(18-12-14)15-8-4-5-11-17-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPMNBYHIZCEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514356
Record name 5-Phenyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156972-80-4
Record name 5-Phenyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156972-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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